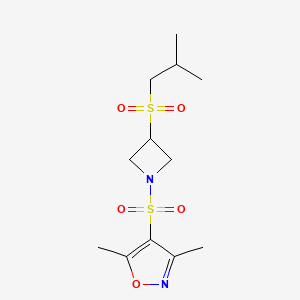

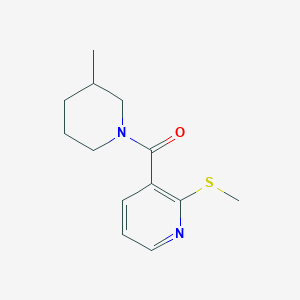

![molecular formula C20H14N2O3S B2822723 N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477554-09-9](/img/structure/B2822723.png)

N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzothiazole ring attached to a benzodioxine ring via an amide linkage . The benzothiazole ring is a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are diverse, depending on the synthetic pathway used. These can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Aplicaciones Científicas De Investigación

Diuretic Activity

N-benzo[e][1,3]benzothiazol-2-yl derivatives, including N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, have been studied for their potential diuretic activity. This research suggests that these compounds could be promising candidates for diuretic applications (Yar & Ansari, 2009).

Corrosion Inhibition

Benzothiazole derivatives, similar in structure to this compound, have been explored for their corrosion inhibiting properties. Their effectiveness in preventing steel corrosion in acidic environments has been demonstrated, highlighting their potential in industrial applications (Hu et al., 2016).

Cytotoxicity and Antimicrobial Properties

Research has been conducted on N-[(benzo)thiazol-2-yl] derivatives for their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities. These studies reveal the potential of these compounds in developing treatments for various medical conditions, including their use in cancer therapy (Zablotskaya et al., 2013).

Antitumor Agents

Certain benzothiazole derivatives have shown promising results as antitumor agents. This research indicates the potential use of N-benzo[e][1,3]benzothiazol-2-yl derivatives in cancer treatment, offering new avenues for therapeutic development (Yoshida et al., 2005).

Green Chemistry in Synthesis

Advances in the synthesis of benzothiazole compounds, including N-benzo[e][1,3]benzothiazol-2-yl derivatives, have been made in the context of green chemistry. This approach aims to develop more environmentally friendly and sustainable methods for producing these compounds (Gao et al., 2020).

Direcciones Futuras

The future directions for research on “N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” and similar compounds could include further investigation into their biological activities and potential therapeutic applications. Given the diverse biological activities associated with benzothiazole derivatives, these compounds may have potential in the development of new drugs for a variety of conditions .

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, such as this compound, have been associated with a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially making it a multi-targeted agent.

Mode of Action

Thiazole derivatives are known to exhibit various biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The compound’s interaction with its targets likely results in changes to cellular processes, leading to these observed effects.

Biochemical Pathways

These could include pathways related to inflammation, cellular growth and proliferation, and cellular metabolism .

Pharmacokinetics

The compound’s thiazole core and its various substituents likely influence its pharmacokinetic properties, potentially affecting its bioavailability and distribution within the body .

Result of Action

These could include changes to cell growth and proliferation, inflammation, and metabolic processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .

Propiedades

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19(13-5-7-15-16(11-13)25-10-9-24-15)22-20-21-18-14-4-2-1-3-12(14)6-8-17(18)26-20/h1-8,11H,9-10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDCHERGUANHJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

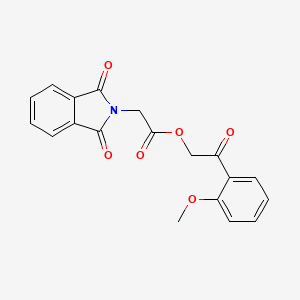

![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)

![1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2822642.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)

![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)

![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)

![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)

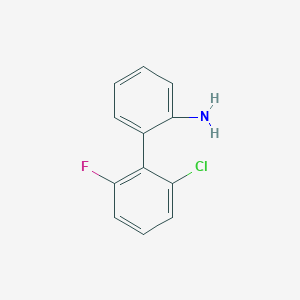

![N-[2-(2-Aminoethoxy)phenyl]acetamide;hydrochloride](/img/structure/B2822653.png)

![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)

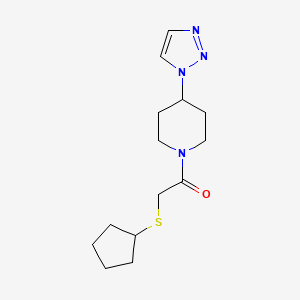

![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)